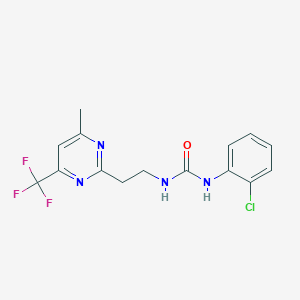

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

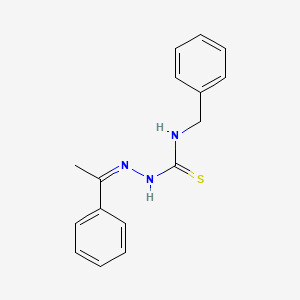

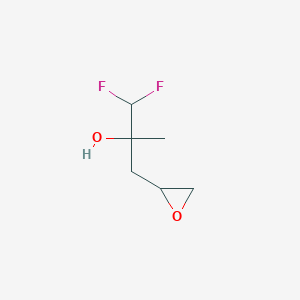

The compound 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is a polyfluorinated tertiary alcohol that can be synthesized through ring-opening reactions of oxiranes. These reactions are significant due to their regioselectivity, which leads to the exclusive formation of tertiary alcohols with potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of polyfluorinated tertiary alcohols, such as 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, involves the ring opening of 2,2-bis(trifluoromethyl)oxirane by various nucleophiles. This process is highly regioselective, yielding the desired tertiary alcohols with the CH2C(CF3)2OH group. The reaction with strong acids also proceeds under mild conditions, leading to the formation of halogenated products . Another efficient synthesis method involves the activation of the oxazoline ring followed by ring opening, which is used to produce 1-(trifluoromethylsulfonamido)propan-2-yl esters, demonstrating the versatility of ring-opening reactions in synthesizing complex fluorinated compounds .

Molecular Structure Analysis

The molecular structure of related polyfluorinated compounds has been determined using various spectroscopic techniques. For instance, the structure of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes has been elucidated by X-ray crystallography, which provides insights into the spatial arrangement of the fluorinated groups and their impact on the compound's reactivity and properties .

Chemical Reactions Analysis

The chemical reactivity of polyfluorinated tertiary alcohols is influenced by the presence of fluorine atoms, which can affect the electron distribution and thus the reaction pathways. The synthesis of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol and related compounds typically involves nucleophilic or electrophilic reagents, and the reactions are highly selective, providing a straightforward route to materials containing the CH2C(CF3)2OH group .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated tertiary alcohols are characterized by their high stability and potential biological activity. For example, the cytotoxic activity of trifluoromethyl sulfonamides, which can be synthesized from similar processes, has been evaluated against various cancer cell lines, indicating the potential medicinal applications of these compounds . The presence of fluorine atoms imparts unique properties to these molecules, such as increased lipophilicity and stability, making them valuable in the development of new pharmaceuticals and materials.

Scientific Research Applications

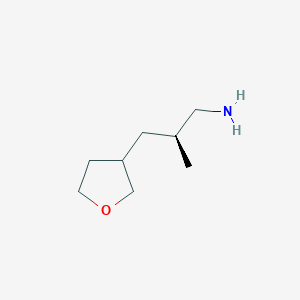

Downstream Processing in Microbial Production

Fluorinated compounds, like 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, often play a critical role in the downstream processing of biologically produced chemicals. For instance, research on the separation and purification of biologically produced diols, such as 1,3-propanediol, highlights the importance of efficient recovery methods due to their wide range of applications and significant production costs. Techniques such as evaporation, distillation, and membrane filtration are pivotal, with room for improvement in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

Environmental Degradation of Polyfluoroalkyl Chemicals

The degradation pathways of polyfluoroalkyl chemicals, which share structural similarities with 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, are crucial for understanding their environmental fate. Studies have shown that microbial degradation plays a significant role in breaking down these compounds into perfluoroalkyl carboxylic and sulfonic acids, raising concerns about their persistence and toxicological impact on the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

The development of environmentally friendly fluoroalkylation reactions, including those involving fluorinated epoxides similar to 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, represents a significant advance in green chemistry. These reactions are crucial for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and materials, highlighting the need for mild, efficient, and sustainable methods (Hai‐Xia Song et al., 2018).

Immunotoxicity of Perfluorinated Compounds

Research on the immunotoxic effects of perfluorinated compounds, which share chemical properties with 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, underscores the potential health risks associated with exposure. These studies provide evidence of adverse effects on cell-mediated and humoral immunity, indicating a significant concern for human health and necessitating further investigation into safer alternatives (E. Corsini et al., 2014).

Alternative PFAS Compounds

The search for alternative compounds to traditional per- and polyfluoroalkyl substances (PFASs) involves evaluating the environmental and health impacts of novel fluorinated alternatives. This research is critical for identifying safer substitutes that can reduce the bioaccumulative and toxicological concerns associated with legacy PFASs, guiding regulatory and industrial practices towards more sustainable and less harmful chemicals (Yu Wang et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(9,5(7)8)2-4-3-10-4/h4-5,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXTPXUWMLVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CO1)(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2528306.png)